CCG 50014

描述

CCG-50014 是一种有效的 G 蛋白信号调节蛋白 4 型 (RGS4) 小分子抑制剂。它对 RGS4 的选择性远高于其他 RGS 蛋白,使其成为科学研究中的宝贵工具。 该化合物在增强阿片类药物介导的镇痛作用和减少动物模型中的伤害性反应方面显示出前景 .

准备方法

CCG-50014 的合成涉及形成噻二唑烷-3,5-二酮核心结构。合成路线通常包括 4-氟苄胺与 4-甲基苯甲酰氯反应形成中间体,然后与硫脲环化得到最终产物。 反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO),并且需要严格控制温度和 pH 值以确保高收率和纯度 .

化学反应分析

Covalent Binding Mechanism

CCG-50014 forms disulfide adducts with cysteine residues in RGS proteins. The primary reaction involves nucleophilic attack by cysteine thiol groups (Cys95/Cys107 in RGS4 and Cys160/Cys107 in RGS8) on the electrophilic sulfur in CCG-50014's thiadiazolidine core . This reaction is highly specific:

-

Binding Site : Allosteric regulatory site of RGS4, 8–13 Å from the RGS4-Gα interface .

-

Reversibility : Binding to Cys107 in RGS8 is reversible via disulfide cleavage, while Cys160 adducts cause irreversible denaturation .

| Compound | Binding Residue | Reversibility | Citation |

|---|---|---|---|

| CCG-50014 | Cys95 (RGS4) | Irreversible | |

| Cys160 (RGS8) | Irreversible | ||

| Cys107 (RGS8) | Reversible |

Selectivity and Potency

CCG-50014 exhibits >20-fold selectivity for RGS4 over other RGS proteins and avoids general cysteine protease inhibition . Its potency surpasses common cysteine alkylators:

| Inhibitor | RGS4 IC50 | Papain Activity | Selectivity |

|---|---|---|---|

| CCG-50014 | 30 nM | No inhibition | RGS4-specific |

| N-ethylmaleimide | >1,000 μM | Broad cysteine | Non-selective |

| Iodoacetamide | >1,000 μM | Broad cysteine | Non-selective |

Structural Impact on RGS Proteins

Binding induces allosteric changes in the RGS4 helix bundle (α5-α6), destabilizing the RGS4-Gα interface . For RGS8:

-

Cys107 Adduct : Prevents Gα binding reversibly.

-

Cys160 Adduct : Causes irreversible aggregation via disulfide cross-linking .

Thermal stability assays confirm RGS8 destabilization at 30 nM CCG-50014, while Gαo remains unaffected .

Chemical Stability

CCG-50014 retains full inhibitory activity at pH 6.5 and is stable under standard biochemical assay conditions .

科学研究应用

Pharmacological Properties

The unique properties of CCG 50014 enhance its utility in research and potential therapeutic applications:

- Covalent Modification : The compound forms a stable adduct with cysteine residues in RGS proteins, which can lead to irreversible inhibition. This property distinguishes it from non-covalent inhibitors .

- Non-general Cysteine Alkylator : Unlike general cysteine alkylators such as N-ethylmaleimide or iodoacetamide, this compound does not exhibit broad reactivity with cysteine residues across different proteins, allowing for more targeted modulation of RGS activity .

Case Studies

-

Inhibition of SARS-CoV-2 Main Protease :

Recent studies have demonstrated that this compound acts as a potent inhibitor of the main protease (MPro) of SARS-CoV-2. This application highlights its potential role in antiviral drug development . -

Modulation of Pain Pathways :

In vivo studies have shown that this compound can enhance analgesic responses through its inhibitory effects on RGS4 in pain signaling pathways. This suggests a potential therapeutic application in managing chronic pain conditions . -

Cancer Research :

Investigations into the role of RGS proteins in cancer signaling pathways have indicated that this compound may help elucidate the functional roles of these proteins in tumorigenesis and metastasis. Its selective inhibition could provide insights into developing targeted cancer therapies .

Data Tables

| Property | Value |

|---|---|

| IC50 for RGS4 | 30 nM |

| Selectivity Ratio | >20-fold for RGS4 |

| Binding Mechanism | Covalent modification |

| Non-covalent Inhibitor Comparison | >1000-fold more potent than N-ethylmaleimide |

| Application Area | Description |

|---|---|

| Antiviral Activity | Inhibits SARS-CoV-2 MPro |

| Pain Modulation | Enhances analgesic responses in animal models |

| Cancer Research | Investigates roles of RGS proteins in tumorigenesis |

作用机制

CCG-50014 通过共价结合到位于 RGS4 的变构调节位点的两个半胱氨酸残基发挥作用。这种结合形成了一个抑制 RGS4 活性的加合物,从而增强 G 蛋白信号传导。 RGS4 活性的抑制可以通过阻止脊髓中阿片受体的内化来增强阿片受体激动剂诱导的镇痛作用 .

相似化合物的比较

CCG-50014 在对 RGS4 的高选择性和效力方面是独一无二的,与其他 RGS 蛋白相比。类似的化合物包括:

RGS8 抑制剂: 这些化合物也抑制 RGS 蛋白,但选择性和效力低于 CCG-50014。

RGS16 抑制剂: 这些抑制剂靶向 RGS16,并且具有不同的选择性特征和作用机制。

RGS19 抑制剂: 类似于 RGS4 抑制剂,但具有不同的结构和功能特性

CCG-50014 因其能够与特定半胱氨酸残基形成共价键而脱颖而出,使其成为研究 RGS4 的功能作用及其潜在治疗应用的宝贵工具。

生物活性

CCG 50014 is a potent small molecule inhibitor specifically targeting the Regulators of G-protein Signaling (RGS) proteins, particularly RGS4. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications in modulating G-protein-coupled receptor (GPCR) signaling pathways.

This compound operates by covalently binding to specific cysteine residues on RGS proteins, primarily RGS4, thereby inhibiting their function. The compound exhibits an IC50 value of 30 nM for RGS4, making it the most potent RGS inhibitor identified to date. It shows over 20-fold selectivity for RGS4 compared to other RGS proteins, which enhances its utility in research and potential therapeutic applications .

Binding Dynamics

The binding of this compound occurs at an allosteric site, where it forms adducts with two cysteine residues. Notably, binding to Cys(107) in RGS8 inhibits Gα binding reversibly, while interaction with Cys(160) leads to irreversible denaturation of RGS8 . This specificity highlights the compound's potential for fine-tuning GPCR signaling without broadly affecting other signaling pathways.

Structural Insights

Recent studies utilizing NMR spectroscopy and molecular dynamics simulations have provided insights into the conformational changes induced by this compound. The compound's binding alters the dynamics of RGS4, particularly affecting regions involved in G-protein interaction. For instance, significant chemical shift perturbations were observed in residues near the binding site, indicating altered flexibility and conformational states upon inhibitor binding .

Inhibition Studies

In a series of experiments, this compound demonstrated a significant reduction in Gα binding by RGS proteins. For example, at a concentration that corresponds to its IC50, this compound inhibited Gα binding by approximately 20% for RGS8 at one cysteine site and 50% at another . These findings underscore its effectiveness as a selective inhibitor.

Selectivity Profile

This compound's selectivity was further characterized against various cysteine alkylators like N-ethylmaleimide and iodoacetamide, where it proved over 1000-fold more potent as an RGS4 inhibitor than these general alkylators. This selectivity is crucial for minimizing off-target effects in therapeutic settings .

Comparative Efficacy Table

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | RGS4 | 30 | >20-fold over others |

| N-ethylmaleimide | General | >30000 | Non-specific |

| Iodoacetamide | General | >30000 | Non-specific |

属性

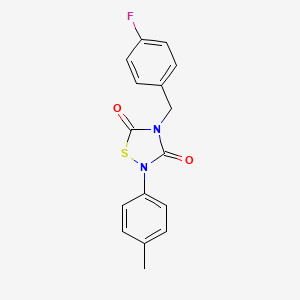

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-11-2-8-14(9-3-11)19-15(20)18(16(21)22-19)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIIYITNGOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236951 | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883050-24-6 | |

| Record name | CCG-50014 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883050246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-50014 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA72G28VE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。